Bis[2-(4-bromophenyl)-2-oxoethyl] dibenzo[b,d]thiophene-3,7-dicarboxylate 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromophenyl and dibenzothiophene moieties. It is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of dibenzothiophene derivatives with bromophenyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield simpler compounds with fewer functional groups.
Substitution: Halogen substitution reactions are common, where the bromine atoms can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or iodine. Reaction conditions typically involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can produce a variety of halogenated compounds .
Scientific Research Applications
BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5,5-Dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic Acid: Shares the dibenzothiophene core but lacks the bromophenyl groups.
3,7-Dibenzothiophenedicarboxaldehyde, 5,5-dioxide: Similar structure with aldehyde functional groups instead of oxoethyl groups.
Uniqueness
BIS[2-(4-BROMOPHENYL)-2-OXOETHYL] 5,5-DIOXO-5H-5LAMBDA~6~-DIBENZO[B,D]THIOPHENE-3,7-DICARBOXYLATE is unique due to its combination of bromophenyl and dibenzothiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C30H18Br2O8S |
---|---|
Molecular Weight |
698.3 g/mol |
IUPAC Name |
bis[2-(4-bromophenyl)-2-oxoethyl] 5,5-dioxodibenzothiophene-3,7-dicarboxylate |
InChI |
InChI=1S/C30H18Br2O8S/c31-21-7-1-17(2-8-21)25(33)15-39-29(35)19-5-11-23-24-12-6-20(14-28(24)41(37,38)27(23)13-19)30(36)40-16-26(34)18-3-9-22(32)10-4-18/h1-14H,15-16H2 |
InChI Key |
XTMNYYXKLMFCLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=C(C=C2)C4=C(S3(=O)=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.